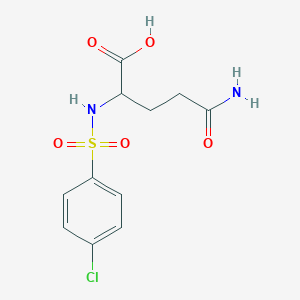
4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is known for its complex molecular structure, which includes a carbamoyl group, a chlorobenzenesulfonamido group, and a butanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction involves the gain of electrons, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
科学研究应用
4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
4-Carbamoyl-2-(2-chlorobenzenesulfonamido)butanoic acid: Similar in structure but with a different position of the chlorine atom on the benzene ring.
4-Carbamoyl-2-(4-bromobenzenesulfonamido)butanoic acid: Similar but with a bromine atom instead of chlorine.
4-Carbamoyl-2-(4-methylbenzenesulfonamido)butanoic acid: Similar but with a methyl group instead of chlorine.
Uniqueness
4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
5-amino-2-[(4-chlorophenyl)sulfonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5S/c12-7-1-3-8(4-2-7)20(18,19)14-9(11(16)17)5-6-10(13)15/h1-4,9,14H,5-6H2,(H2,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVYALDTWIYJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

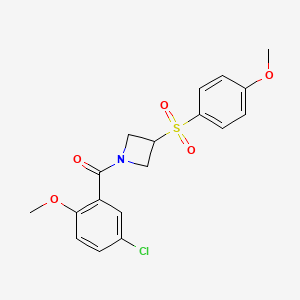
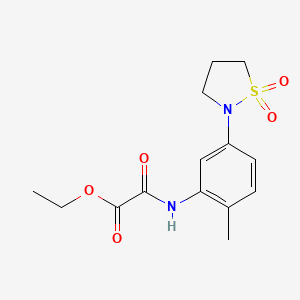

![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)
![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)
![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2855020.png)
![3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2855022.png)
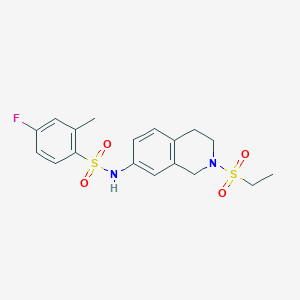
![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)
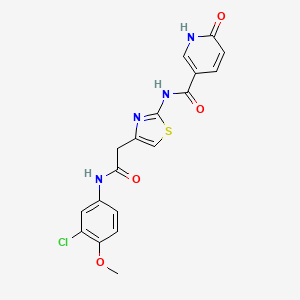
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2855030.png)
![Tert-butyl (3S)-3-[4-[(prop-2-enoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2855032.png)
